The compound is sourced from various chemical suppliers and databases, including EvitaChem, Santa Cruz Biotechnology, and VWR . It is primarily categorized as a building block in organic synthesis and has been investigated for its potential therapeutic effects, particularly as an inhibitor of xanthine oxidoreductase, an enzyme involved in uric acid metabolism.
The synthesis of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid typically involves several steps that may include the formation of the pyrazole ring followed by the introduction of the carboxylic acid group. A common synthetic route might involve:
Specific parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis.
3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid participates in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for various applications in drug development and material science.
The mechanism of action for 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid primarily revolves around its role as an inhibitor of xanthine oxidoreductase. By inhibiting this enzyme:
The specific interaction with the enzyme involves binding to the active site, preventing substrate access and subsequent catalysis.
The physical and chemical properties of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid include:
These properties are critical for determining storage conditions and handling procedures.
3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid has several scientific applications:
Pyrazole, a five-membered heterocycle featuring two adjacent nitrogen atoms, emerged as a privileged scaffold in drug discovery following the isolation of the first natural pyrazole derivative (1-pyrazolyl-alanine) from watermelon seeds in 1959 [3] [7]. Early medicinal applications centered on antipyretics and analgesics, exemplified by phenazone (1880s) and phenylbutazone (1950s). The late 20th century witnessed strategic exploitation of pyrazole’s pharmacophore versatility, leading to clinically transformative agents:
Structurally, pyrazole enables three key modifications: (1) N1-substitution modulates pharmacokinetics; (2) C3/C5-aryl groups confer target specificity; (3) C4-electronegative substituents (e.g., carboxylic acids) enhance binding interactions. By 2016, pyrazole-containing drugs accounted for >$9 billion in annual sales, underscoring their commercial therapeutic impact [3] [7].
Table 1: Clinically Approved Pyrazole-Based Pharmaceuticals [3] [7] [10]
Drug (Approved) | Therapeutic Category | Key Structural Features |
---|---|---|
Celecoxib | COX-2 Inhibitor (Anti-inflammatory) | 1,5-Diaryl; Sulfonamide at C1 |
Crizotinib | ALK/ROS1 Inhibitor (Anticancer) | Aminopyridine at C3; 2,6-Dichloro-3-fluorophenyl at C5 |
Rimonabant | CB1 Antagonist (Anti-obesity) | 4-Chlorophenyl at C3; Piperidine carboxamide at C5 |
Deracoxib | Veterinary NSAID | Para-Sulfonamide phenyl at C1 |
3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid exemplifies targeted molecular design leveraging pyrazole’s intrinsic properties. Its structure comprises three pharmacophoric elements:
Quantum mechanical studies reveal that the carboxylic acid group adopts a coplanar conformation with the pyrazole ring, maximizing resonance and electronic delocalization. This enhances electrostatic potential (ESP) at C4, facilitating interactions with cationic residues (e.g., lysine, arginine) in enzymatic binding sites [8]. Additionally, the 2,4-dimethylphenyl moiety’s dihedral angle (~35° relative to pyrazole ring) balances steric accessibility and π-stacking capability [9].
Table 2: Key Physicochemical Properties [1] [9]
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₂H₁₂N₂O₂ | Balanced heteroatom content for solubility |
Molecular Weight | 216.24 g/mol | Compliant with Lipinski’s rules |
Hydrogen Bond Donors | 2 (N1-H, COOH) | Enhanced target engagement capacity |
Hydrogen Bond Acceptors | 3 (2x ring N, carbonyl O) | Favorable for membrane permeation |
Rotatable Bonds | 2 | Conformational flexibility for binding |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: